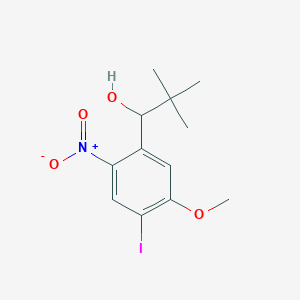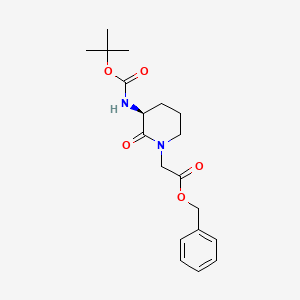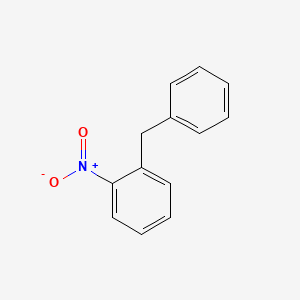
4-Bromo-2-hydrazinyl-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-hydrazinyl-3-iodopyridine” is a chemical compound that is part of the azaindole family . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a bromine atom at the 4th position and a hydrazinyl group at the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-hydrazinyl-3-iodopyridine” can be inferred from its name. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom is attached to the 4th carbon atom, the iodine atom is attached to the 3rd carbon atom, and the hydrazinyl group (NH2NH2) is attached to the 2nd carbon atom .Zukünftige Richtungen
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Therefore, “4-Bromo-2-hydrazinyl-3-iodopyridine”, being an azaindole derivative, may have potential applications in medicinal chemistry and drug discovery programs.
Eigenschaften
CAS-Nummer |
917969-52-9 |
|---|---|
Produktname |
4-Bromo-2-hydrazinyl-3-iodopyridine |
Molekularformel |
C5H5BrIN3 |
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
(4-bromo-3-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |
InChI-Schlüssel |
ITTQYIFBRJKSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Br)I)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridin]-6(1H)-one](/img/structure/B8799027.png)

![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)




![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)




